

An In-depth Technical Guide to Dialuric Acid (CAS Number: 444-15-5)

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Compound of Interest

Compound Name: *Dialuric acid*

Cat. No.: *B133025*

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Abstract

Dialuric acid, with the CAS number 444-15-5, is a pyrimidine derivative and a critical intermediate in the study of oxidative stress and experimental diabetes.^[1] As the reduction product of alloxan, it participates in a redox cycle that generates reactive oxygen species (ROS), leading to selective toxicity in pancreatic β -cells.^{[2][3][4][5]} This technical guide provides a comprehensive overview of **dialuric acid**, including its physicochemical properties, synthesis, and its pivotal role in biological systems. Detailed experimental protocols for its synthesis and its application in the widely used alloxan-induced diabetes model are presented. Furthermore, this guide outlines the key signaling pathways involving **dialuric acid** and discusses analytical methodologies for its detection.

Physicochemical Properties

Dialuric acid, also known as 5-hydroxybarbituric acid, is a derivative of barbituric acid.^[1] Its key physicochemical properties are summarized in the table below. It is important to note that while some properties are well-documented, others, such as a definitive melting and boiling point, are not consistently reported in the literature, likely due to its instability in solution and tendency to decompose upon heating.

Property	Value	Reference
CAS Number	444-15-5	[1]
Molecular Formula	C ₄ H ₄ N ₂ O ₄	[1]
Molecular Weight	144.09 g/mol	[1]
IUPAC Name	5-hydroxy-1,3-diazinane-2,4,6-trione	[1]
Synonyms	5-Hydroxybarbituric Acid, 2,4,5,6-Pyrimidinetetrol, 5,6-Dihydroxyuracil	[1]
Appearance	Solid	[6]
Melting Point	Decomposes (no true melting point observed even at 300°C for the monohydrate)	
Boiling Point	Not available	
Aqueous Solubility	Data not readily available; expected to be soluble based on its structure.	
pKa (Predicted)	5.54 ± 0.20	[6]
Redox Potential	E°(Alloxan, H ⁺ /Dialuric Acid Radical) = -290 ± 20 mV	[1][2][3]
Redox Potential	E°(Dialuric Acid Radical/Dialuric Acid) = 277 ± 20 mV	[1][2][3]
Redox Potential	E°(Alloxan, H ⁺ /Dialuric Acid) = -15 ± 20 mV	[1][2][3]

Synthesis and Stability

Dialuric acid is most commonly synthesized through the reduction of alloxan. A detailed protocol for the preparation of **dialuric acid** monohydrate is provided below.

Experimental Protocol: Synthesis of Dialuric Acid Monohydrate

Objective: To synthesize **dialuric acid** monohydrate by the reduction of alloxan monohydrate using hydrogen sulfide.

Materials:

- Alloxan monohydrate (50 g)
- Deaerated water (500 ml)
- Hydrogen sulfide (gas)
- Carbon disulfide
- Nitrogen (gas)
- Apparatus for gas saturation and filtration under an inert atmosphere.

Procedure:

- In a suitable reaction vessel, dissolve 50 g of alloxan monohydrate in 500 ml of deaerated water.
- Saturate the solution with hydrogen sulfide gas. The completion of the reduction can be monitored by weighing the reaction vessel to confirm the uptake of hydrogen sulfide.
- After saturation, agitate the reaction mixture with carbon disulfide.
- Assemble a filtration apparatus under a hydrogen sulfide atmosphere.
- Filter the resulting suspension.
- Wash the collected colorless crystals of **dialuric acid** monohydrate with an additional 100 ml of carbon disulfide, added portionwise.

- While still wet with carbon disulfide and under a hydrogen sulfide atmosphere, transfer the funnel with the crystals to a shielded vacuum desiccator.
- Dry the product over soda-lime and phosphorus pentoxide under high vacuum.
- The expected yield is approximately 44-44.5 g (87-88%).

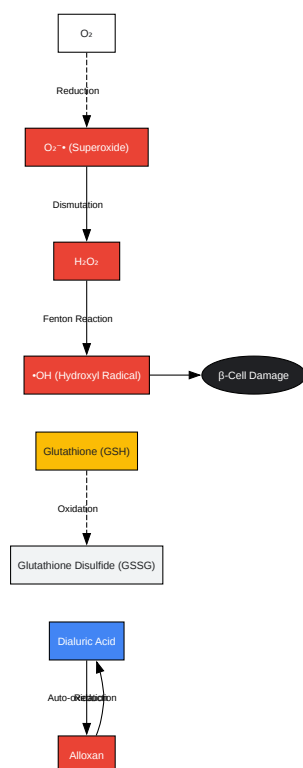
Stability: **Dialuric acid** is known to be unstable in aqueous solutions, particularly in the presence of oxygen, as it readily auto-oxidizes back to alloxan. This instability is central to its biological activity. Solutions of **dialuric acid** should be prepared fresh and, if possible, handled under an inert atmosphere to minimize oxidation.

Biological Activity and Signaling Pathways

The primary biological significance of **dialuric acid** lies in its role within the alloxan-**dialuric acid** redox cycle, which is a key mechanism for inducing experimental diabetes.

Alloxan-Dialuric Acid Redox Cycling and ROS Generation

Alloxan is taken up by pancreatic β -cells via the GLUT2 glucose transporter. Inside the cell, alloxan is reduced to **dialuric acid** by intracellular thiols, such as glutathione (GSH). **Dialuric acid** then undergoes auto-oxidation, reducing molecular oxygen to superoxide radicals ($O_2^{\cdot-}$). This reaction regenerates alloxan, which can then be reduced again, thus establishing a redox cycle. The superoxide radicals can be dismutated to hydrogen peroxide (H_2O_2), which can then be converted to highly reactive hydroxyl radicals ($\cdot OH$) via the Fenton reaction in the presence of transition metals.^{[2][3][4][5]} These reactive oxygen species cause oxidative damage to cellular components, leading to β -cell dysfunction and death.



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Caption: Alloxan-**Dialuric Acid** Redox Cycle and ROS Generation.

Experimental Applications

The primary application of the alloxan-**dialuric acid** system in research is the induction of experimental diabetes mellitus in animal models. This provides a valuable tool for studying the pathophysiology of diabetes and for screening potential antidiabetic drugs.

Experimental Protocol: Alloxan-Induced Diabetes in Rodents

Objective: To induce a state of hyperglycemia in rodents that mimics type 1 diabetes using alloxan.

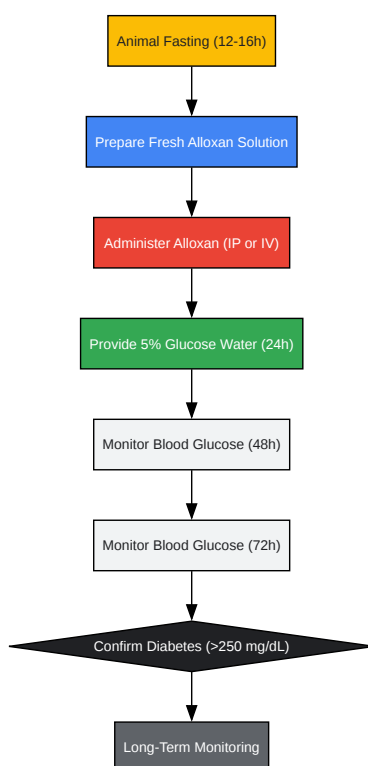
Materials:

- Alloxan monohydrate
- Sterile 0.9% saline solution, freshly prepared and cold

- Experimental animals (e.g., Wistar rats or Swiss albino mice)
- Glucose meter and test strips
- 5% glucose solution

Procedure:

- **Animal Preparation:** Fast the animals for 12-16 hours prior to alloxan administration to enhance the susceptibility of β -cells. Ensure free access to water.
- **Alloxan Solution Preparation:** Prepare the alloxan solution immediately before use by dissolving it in cold, sterile 0.9% saline. A common concentration is 150 mg/kg for rats, administered as a single intraperitoneal injection. The dosage may need to be optimized depending on the animal strain and species.
- **Administration:** Administer the freshly prepared alloxan solution to the fasted animals via intraperitoneal (IP) or intravenous (IV) injection.
- **Post-Injection Care:** To counteract the initial hypoglycemic phase that can occur due to massive insulin release from damaged β -cells, provide the animals with a 5% glucose solution in their drinking water for the first 24 hours post-injection.
- **Confirmation of Diabetes:** Monitor blood glucose levels at 48 and 72 hours post-injection. A fasting blood glucose level above 250 mg/dL is typically considered indicative of diabetes.
- **Long-term Monitoring:** Continue to monitor blood glucose levels, body weight, and water intake to track the progression of the diabetic state.



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Caption: Experimental Workflow for Alloxan-Induced Diabetes.

Analytical Methodologies

The quantitative analysis of **dialuric acid** in biological matrices is challenging due to its instability. While specific validated methods for **dialuric acid** are not widely published, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection are the most promising approaches. The following provides a general framework for developing such a method.

Framework for HPLC-UV Method Development for Dialuric Acid Analysis in Plasma

Objective: To develop a method for the quantitative determination of **dialuric acid** in plasma.

Instrumentation and Reagents:

- HPLC system with a UV detector

- C18 reversed-phase column
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or other suitable buffer components
- Internal standard (a structurally similar, stable compound)
- Drug-free plasma for calibration standards and quality controls

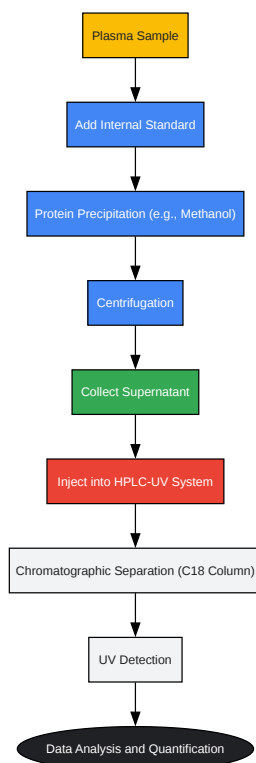
Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution.
- Add 400 μ L of ice-cold methanol or acetonitrile to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (to be optimized):

- Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
- Detection Wavelength: Determined by obtaining the UV spectrum of a pure **dialuric acid** standard (likely in the range of 240-280 nm).
- Injection Volume: Typically 10-20 μ L.

Method Validation: The developed method should be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability of the analyte under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).



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Caption: General Workflow for HPLC-UV Analysis of **Dialuric Acid** in Plasma.

Conclusion

Dialuric acid (CAS 444-15-5) is a compound of significant interest to researchers in the fields of diabetes, oxidative stress, and drug development. Its role as a key intermediate in the alloxan-induced model of diabetes provides a valuable platform for investigating disease mechanisms and therapeutic interventions. This technical guide has provided a comprehensive overview of its properties, synthesis, biological activity, and analytical considerations. The detailed experimental protocols and pathway diagrams are intended to serve as a practical resource for scientists working with this important molecule. Further research is warranted to fully characterize its physicochemical properties and to develop and validate robust analytical methods for its quantification in biological systems.

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